Ethyl [(3-cyclohexyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [(3-cyclohexyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate, also known as ECDMOSA, is a novel compound with potential applications in scientific research. It is a thienopyrimidinone derivative that has been synthesized through a multistep process involving the reaction of various reagents.
Mechanism of Action
The mechanism of action of Ethyl [(3-cyclohexyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate involves its ability to inhibit the activity of certain enzymes, particularly cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the biosynthesis of prostaglandins and leukotrienes, respectively, which are important mediators of inflammation. By inhibiting the activity of these enzymes, Ethyl [(3-cyclohexyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate can reduce the production of these inflammatory mediators and thereby alleviate inflammation.
Biochemical and Physiological Effects:
Ethyl [(3-cyclohexyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate has been shown to exhibit potent anti-inflammatory activity in vitro and in vivo. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. Additionally, Ethyl [(3-cyclohexyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.
Advantages and Limitations for Lab Experiments
One advantage of using Ethyl [(3-cyclohexyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate in lab experiments is its potent inhibitory activity against COX-2 and 5-LOX, which makes it a useful tool for studying the role of these enzymes in inflammation. Additionally, its favorable pharmacokinetic profile and good tolerability make it a suitable candidate for in vivo studies. However, one limitation of using Ethyl [(3-cyclohexyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
Future Directions
There are several future directions for the research and development of Ethyl [(3-cyclohexyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate. One potential direction is to further explore its anti-inflammatory activity in vivo, particularly in animal models of inflammatory diseases. Another direction is to investigate its potential as a lead compound for the development of novel anti-inflammatory drugs. Additionally, the synthesis method of Ethyl [(3-cyclohexyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate could be optimized to improve its yield and scalability. Finally, the structure-activity relationship of Ethyl [(3-cyclohexyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate could be further elucidated to identify more potent and selective analogs.
Synthesis Methods
The synthesis of Ethyl [(3-cyclohexyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate involves a multistep process that starts with the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with ethyl mercaptan to yield the ethyl ester of the thienopyrimidinone derivative. The final step involves the reaction of this ester with cyclohexylamine in the presence of a base to form Ethyl [(3-cyclohexyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate.
Scientific Research Applications
Ethyl [(3-cyclohexyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against certain enzymes that are involved in the biosynthesis of prostaglandins, which are important mediators of inflammation. This suggests that Ethyl [(3-cyclohexyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate could be used as a lead compound for the development of novel anti-inflammatory drugs.
properties
Product Name |
Ethyl [(3-cyclohexyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate |
---|---|
Molecular Formula |
C18H24N2O3S2 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
ethyl 2-(3-cyclohexyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetate |
InChI |
InChI=1S/C18H24N2O3S2/c1-4-23-14(21)10-24-18-19-16-15(11(2)12(3)25-16)17(22)20(18)13-8-6-5-7-9-13/h13H,4-10H2,1-3H3 |
InChI Key |
RQTDWUPKKXLQAN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CSC1=NC2=C(C(=C(S2)C)C)C(=O)N1C3CCCCC3 |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(C(=C(S2)C)C)C(=O)N1C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.